2,3-Dichloro-6-fluorobenzotrifluoride
Description
Overview of Fluorine and Halogen Chemistry in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring dramatically alters its chemical and physical properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. google.com This generally makes the ring less susceptible to electrophilic substitution. google.com However, the lone pairs on fluorine can also participate in resonance, a concept that contributes to what is sometimes termed "fluoromaticity," which can influence ring stability. researchgate.netsigmaaldrich.com
Other halogens, like chlorine, also have a strong inductive effect, but to a lesser degree than fluorine. wikipedia.org The interplay of these electronic effects, combined with the steric hindrance introduced by multiple halogen substituents, governs the reactivity and regioselectivity of subsequent chemical transformations. For instance, the presence and position of halogens can activate or deactivate the ring towards nucleophilic aromatic substitution, a key reaction in synthetic chemistry. researchgate.net The stability of the carbon-halogen bond is also a critical factor, with the C-F bond being particularly strong. sigmaaldrich.com
Research Landscape of Benzotrifluoride (B45747) Derivatives in Synthetic Chemistry
Benzotrifluoride (BTF), or trifluoromethylbenzene, and its derivatives are fundamental building blocks in modern synthetic chemistry. researchgate.net The trifluoromethyl group is known for its high stability and its ability to increase the lipophilicity and metabolic stability of molecules, making it a highly sought-after substituent in the design of pharmaceuticals and agrochemicals. researchgate.netwikipedia.org Benzotrifluoride itself is also recognized as a useful and more environmentally friendly alternative solvent for a range of organic reactions. chemicalbook.comacs.org
The research landscape for benzotrifluoride derivatives is vast, encompassing their synthesis and their use as intermediates. researchgate.net For example, substituted benzotrifluorides are precursors for various herbicides and are used in the synthesis of dyes. google.comresearchgate.net The trifluoromethyl group is generally stable to many reaction conditions, allowing for chemical modifications at other positions on the aromatic ring. researchgate.net However, recent research has also explored the selective activation and functionalization of the C-F bonds within the trifluoromethyl group itself, opening new avenues for creating diverse molecular structures. sigmaaldrich.com The synthesis of benzotrifluoride derivatives often involves the fluorination of corresponding benzotrichloride (B165768) compounds. google.com
Specific Academic Focus on 2,3-Dichloro-6-fluorobenzotrifluoride within Polyhalogenated Aromatics Research
While extensive literature exists for many benzotrifluoride derivatives, specific academic research focusing solely on this compound is limited in publicly accessible databases. Its significance is therefore best understood by considering its structure in the context of polyhalogenated aromatics. As a polyhalogenated compound, it is part of a class of chemicals used in a wide array of products, from pharmaceuticals to materials science. wikipedia.org
The specific substitution pattern of this compound—with two chlorine atoms and one fluorine atom on the ring in addition to the trifluoromethyl group—makes it a valuable substrate for studying complex substitution reactions. The distinct electronic environments of the C-Cl and C-F bonds, as well as the different positions on the aromatic ring, allow for investigations into regioselective transformations. This compound can serve as an intermediate in the synthesis of more complex molecules, where each halogen could potentially be replaced or used as a directing group in cross-coupling reactions. The academic interest in such a molecule lies in its potential to act as a versatile chemical intermediate, enabling the synthesis of novel compounds with potential applications in medicinal chemistry or materials science.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₇H₂Cl₂F₄ |
| Molecular Weight | 233.00 g/mol |
| IUPAC Name | 1,2-Dichloro-3-fluoro-6-(trifluoromethyl)benzene |
Note: The properties in this table are calculated based on the chemical structure, as specific experimental data is not widely available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1221272-79-2 |
|---|---|
Molecular Formula |
C7H2Cl2F4 |
Molecular Weight |
232.99 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H |
InChI Key |
XBZXZWUMNNFIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving 2,3 Dichloro 6 Fluorobenzotrifluoride and Analogs
Reaction Pathways in C-F and C-Cl Bond Formation and Cleavage
The reactivity of polyhalogenated benzotrifluorides is dominated by the nature of the carbon-halogen bonds. The distinct characteristics of C-F and C-Cl bonds dictate the feasible reaction pathways, which primarily include nucleophilic aromatic substitution, radical reactions, and photochemical transformations.
Nucleophilic Substitution Mechanisms in Polyhalogenated Aromatics, Including Leaving Group Aptitudes
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyhalogenated aromatic compounds. wikipedia.orgmasterorganicchemistry.com In contrast to SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. masterorganicchemistry.comnih.gov The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com These groups delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it. masterorganicchemistry.com
The regioselectivity of nucleophilic attack is directed by the combined electronic effects of the substituents. In 2,3-dichloro-6-fluorobenzotrifluoride, the -CF3 group, being a powerful electron-withdrawing group, will activate the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.comchemistrysteps.com The chlorine and fluorine atoms also contribute to the electronic landscape of the molecule.
Radical Pathways and Intermediates, such as Phenyl Radicals, in Benzotrifluoride (B45747) Chemistry
Radical reactions provide an alternative pathway for the transformation of benzotrifluoride derivatives. These reactions often involve the formation of highly reactive phenyl radical intermediates. The C-Cl bonds in compounds like this compound are generally weaker than the C-F bonds and can be cleaved homolytically under certain conditions to generate aryl radicals.
For instance, studies on the reactions of CF3 radicals with benzotrifluoride at high temperatures have provided insights into the C-H bond strength and radical reactivity. rsc.org While benzotrifluoride itself is relatively inert and can be used as a solvent for radical reactions, the presence of weaker C-Cl bonds in its chlorinated analogs increases the propensity for radical-mediated C-Cl bond cleavage. The resulting phenyl radicals are versatile intermediates that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and cross-coupling reactions.
The generation of phenyl radicals can be initiated by various methods, including thermally, photochemically, or through the use of radical initiators. Once formed, these radicals can undergo further transformations, leading to a diverse array of products. The study of these radical pathways is essential for developing synthetic methods that complement the more common ionic reaction pathways.
Photochemical Transformation Mechanisms of Benzotrifluorides, with emphasis on C-F Bond Hydrolysis
The photochemical behavior of benzotrifluorides is an area of significant interest, particularly concerning the environmental fate of these compounds. researchgate.net Under UV irradiation in aqueous environments, some benzotrifluoride derivatives have been shown to undergo C-F bond hydrolysis, leading to the formation of the corresponding benzoic acids. acs.org The efficiency and rate of this photohydrolysis are strongly influenced by the nature and position of other substituents on the aromatic ring. acs.org
The mechanism of photohydrolysis is believed to proceed through an excited state of the benzotrifluoride molecule. Upon absorption of UV light, the molecule is promoted to an excited singlet or triplet state, which can then react with water. This process can be influenced by the presence of other species in the solution, such as photosensitizers or quenchers. Visible light photoredox catalysis has also emerged as a powerful tool for enabling the cleavage of strong C-F bonds in trifluoromethylarenes. researchgate.netsemanticscholar.org This methodology often involves the generation of a radical anion of the benzotrifluoride derivative, which then undergoes defluorination. semanticscholar.org
The selective cleavage of a single C-F bond in a trifluoromethyl group is a challenging transformation due to the high bond dissociation energy of the C-F bond. researchgate.netnih.gov However, recent advances have demonstrated that this can be achieved through strategies such as the activation by an ortho-hydrosilyl group. semanticscholar.orgnih.gov
Role of Intermediates and Transition States
The course of chemical reactions involving this compound is dictated by the formation and stability of various reactive intermediates and transition states. Understanding the nature of these transient species is fundamental to controlling the outcome of a reaction.
Aryne Intermediates in Fluorination Reactions and Their Reactivity
Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents. wikipedia.org They are characterized by a strained triple bond within the aromatic ring. wikipedia.org In the context of fluorinated aromatics, arynes can be generated from precursors such as o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source. wikipedia.orgresearchgate.net These fluorinated aryne intermediates are electrophilic in nature and readily react with a variety of nucleophiles. rsc.org
The reaction of arynes with nucleophiles is a powerful method for the synthesis of multi-substituted aromatic compounds. jst.go.jp The regioselectivity of nucleophilic attack on an unsymmetrically substituted aryne is influenced by both electronic and steric factors. jst.go.jp For instance, in 3-fluoro-6-substituted arynes, the fluorine atom can direct the incoming nucleophile to the adjacent carbon atom. jst.go.jp Arynes can also undergo cycloaddition reactions and insertions into σ-bonds, further highlighting their synthetic utility. researchgate.netrsc.org The soft/hard nature of the nucleophile can also play a crucial role in the outcome of reactions with arynes. acs.org
The generation of an aryne from a dihalogenated precursor like this compound would typically require a strong base to induce dehydrohalogenation. The specific aryne formed would depend on which hydrogen atom is abstracted and which halide is subsequently eliminated.
Organometallic Intermediates in Catalytic Processes (e.g., Cu(III), Pd(II))
Organometallic chemistry plays a pivotal role in the functionalization of polyhalogenated aromatic compounds. wikipedia.orgdspaces.org Catalytic cycles involving transition metals such as copper and palladium often proceed through key organometallic intermediates. wikipedia.orgbdu.ac.in
Copper(III) Intermediates: In copper-catalyzed cross-coupling reactions, particularly those involving C-F bond formation, Cu(III) intermediates have been proposed and, in some cases, isolated and characterized. researchgate.netnih.govacs.org These high-valent copper species are believed to be crucial in facilitating the reductive elimination step that forms the desired C-F bond. acs.orgnih.gov For example, the reaction of a Cu(I) complex with an aryl halide can lead to a Cu(III)-aryl intermediate, which then undergoes reductive elimination with a fluoride source to yield the fluorinated aromatic product and regenerate the Cu(I) catalyst. acs.org The stability and reactivity of these Cu(III) intermediates are highly dependent on the ligand environment around the copper center. researchgate.net
Palladium(II) Intermediates: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are among the most powerful methods for forming C-C and C-N bonds. nih.govyoutube.com These reactions typically proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. nih.gov The cycle often begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II)-aryl intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. nih.govacs.orgacs.org In the case of this compound, the relative reactivity of the C-Cl and C-F bonds towards oxidative addition to palladium will determine the outcome of the cross-coupling reaction. Generally, C-Cl bonds are more reactive than C-F bonds in this process.
Regio- and Chemoselective Control in Polyhalogenated Benzene (B151609) Reactions
The reactivity of polyhalogenated benzene derivatives, such as this compound, in nucleophilic aromatic substitution (SNAr) reactions is governed by a complex interplay of electronic and steric factors. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed, as aromatic rings are typically electron-rich and resistant to nucleophiles. google.comnih.govresearchgate.net The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
In polyhalogenated systems, the nature of the halogen atoms also plays a significant role. Contrary to the trend observed in SN1 and SN2 reactions, the order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. nih.gov
The position of nucleophilic attack on a polyhalogenated benzene ring is directed by the combined electronic effects of the substituents. The electron-withdrawing -CF3 group strongly activates the ortho and para positions. In the case of this compound, the fluorine atom is at an ortho position (C6) relative to the -CF3 group, while the chlorine atoms are at the meta (C3) and para (C2) positions relative to the fluorine, but ortho and meta to the -CF3 group.
While specific experimental data on the regioselectivity of nucleophilic substitution for this compound is not extensively available in the public literature, predictions can be made based on related systems. For instance, in the reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, nucleophilic attack occurs preferentially at the C-4 position, which is para to the ring nitrogen, under mild conditions. uni.lu This highlights the directing effect of the most strongly activating group.
In the case of 1,2,3-trichlorobenzene, reaction with sodium methoxide (B1231860) yields a mixture of 2,3-dichloroanisole (B143163) and 2,6-dichloroanisole, demonstrating that substitution can occur at different positions, with the product ratio influenced by reaction conditions. beilstein-journals.org For this compound, the fluorine at the C6 position is expected to be the most readily displaced due to the strong activation by the ortho -CF3 group. However, substitution of the chlorine at the C2 position, also ortho to the -CF3 group, is also a possibility. The chlorine at the C3 position is the least likely to be substituted due to its meta position relative to the -CF3 group.
The following table illustrates the expected major and minor products based on the general principles of SNAr reactions on activated polyhalogenated aromatics.
| Starting Material | Nucleophile | Expected Major Product | Expected Minor Product(s) |
| This compound | Nu:⁻ | 2,3-Dichloro-6-(nucleophile)benzotrifluoride | 2-(Nucleophile)-3-chloro-6-fluorobenzotrifluoride |
This table is based on theoretical principles and data from analogous compounds due to the lack of specific experimental data for this compound in the searched literature.
The outcome of the reaction is also highly dependent on the nature of the nucleophile. Different nucleophiles exhibit different reactivities and can lead to different product distributions. For example, in the reaction of 2,4,6-trichloro-1,3,5-triazine (TCT) with a mixture of nucleophiles, a clear order of reactivity was observed, with alcohols reacting preferentially, followed by thiols, and then amines. google.com This selectivity is attributed to the different nucleophilicities and the electronic properties of the resulting intermediates.
In the context of this compound, it is anticipated that strong, hard nucleophiles like alkoxides would readily displace the fluorine at the C6 position. Softer, more polarizable nucleophiles like thiolates might show different selectivity. The reaction with amines is also of significant interest, particularly in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.comgoogle.com For instance, the amination of 3,4-difluorobenzotrifluoride (B53430) with anhydrous ammonia (B1221849) under pressure yields 4-amino-3-fluorobenzotrifluoride, demonstrating the feasibility of displacing a fluorine atom with an amino group. google.com
Detailed research findings on the reaction of this compound with various nucleophiles would be necessary to construct a comprehensive picture of its reactivity. However, based on the available information for analogous compounds, a general trend can be predicted.
Table of Expected Reactivity with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Primary Substitution Site | Notes |
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | C6-F | Strong activation by ortho-CF3 group favors displacement of the most electronegative halogen. |
| Nitrogen Nucleophiles | Ammonia (NH3) | C6-F | Similar to oxygen nucleophiles, amination is expected at the most activated position. |
| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | C6-F | Softer nucleophiles may exhibit slightly different selectivity, but the C6 position remains the most likely site of attack. |
This table presents predicted outcomes based on established principles of SNAr reactions, as specific experimental data for this compound was not found in the searched literature.
Computational and Theoretical Studies on 2,3 Dichloro 6 Fluorobenzotrifluoride Chemistry
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemistry calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its intrinsic reactivity. For 2,3-dichloro-6-fluorobenzotrifluoride, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to determine its optimized geometry. These calculations would likely reveal the steric and electronic influences of the chlorine, fluorine, and trifluoromethyl substituents on the benzene (B151609) ring's planarity and bond lengths.
Quantum chemical methods also allow for the calculation of reactivity descriptors that provide a more quantitative measure of chemical behavior. mdpi.com These descriptors, such as electronegativity, chemical hardness, and softness, can be used to predict how the molecule will interact with other chemical species.
Table 1: Calculated Reactivity Descriptors for a Model Substituted Benzene
| Descriptor | Value (Arbitrary Units) | Implication for this compound |
|---|---|---|
| Electronegativity (χ) | High | High tendency to attract electrons. |
| Chemical Hardness (η) | Moderate-High | Relatively high resistance to change in electron configuration. |
| Global Electrophilicity (ω) | High | Strong electrophilic character. |
| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity. |
Note: The values in this table are illustrative and represent expected trends for a polyhalogenated benzotrifluoride (B45747) based on general principles of substituent effects.
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for the analysis of reaction mechanisms. nih.govresearchgate.net For a molecule like this compound, DFT can be used to model potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. researchgate.net This allows chemists to identify the most likely reaction mechanism by determining the pathway with the lowest activation energy barriers. For instance, in a nucleophilic aromatic substitution reaction, DFT calculations could help determine whether the reaction proceeds via a Meisenheimer complex and which of the halogen atoms is most likely to be displaced. The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is critical for obtaining accurate results. researchgate.net
Furthermore, DFT can elucidate the role of various factors, such as solvent effects and temperature, on the reaction mechanism and selectivity. semanticscholar.org For example, implicit or explicit solvent models can be incorporated into DFT calculations to simulate how different solvent environments might stabilize or destabilize transition states and intermediates, thereby altering the reaction outcome.
Modeling of Electronic Effects and Halogen-Halogen Interactions in Substituted Benzotrifluorides
The electronic properties of this compound are heavily influenced by its multiple halogen substituents. The trifluoromethyl group is a strong electron-withdrawing group through both inductive and resonance effects. The chlorine and fluorine atoms on the ring are also inductively withdrawing. These electronic effects can be modeled using computational methods to predict properties like the molecular dipole moment and the electrostatic potential map. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
In addition to classical electronic effects, non-covalent interactions, such as halogen bonding and other halogen-halogen interactions, can play a significant role in the solid-state packing and intermolecular interactions of polyhalogenated compounds. mdpi.comnih.gov Halogen bonding is a directional interaction between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic site on another molecule. Computational modeling can predict the strength and geometry of these interactions. For this compound, interactions between the chlorine and fluorine atoms on adjacent molecules could influence its crystal structure. Theoretical studies on similar halogenated aromatic systems have shown that the substitution of hydrogen with fluorine can dramatically increase the strength of halogen bonds.
Note: These energy values are estimates based on computational studies of similar halogenated aromatic systems and serve to illustrate the types and potential magnitudes of interactions present.
Simulation of Spectroscopic Signatures for Mechanistic Insight
Computational methods are invaluable for predicting and interpreting spectroscopic data, which in turn can provide crucial mechanistic insight. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra can aid in its characterization and in monitoring its reactions.
¹⁹F NMR Spectroscopy: Due to the presence of both a trifluoromethyl group and a fluorine atom on the ring, ¹⁹F NMR is a particularly powerful technique for studying this molecule. Predicting ¹⁹F NMR chemical shifts with high accuracy can be challenging due to the high electron density around the fluorine nucleus. nih.gov However, computational methods, particularly DFT, can provide reliable predictions of chemical shifts and coupling constants (J-couplings). nih.gov By comparing simulated and experimental spectra, it is possible to confirm the structure of the molecule and to identify changes that occur during a chemical reaction.
Vibrational Spectroscopy: The simulation of infrared (IR) and Raman spectra can help in the identification of functional groups and in understanding the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of vibrational bands. nih.gov For example, the characteristic stretching frequencies of the C-Cl, C-F, and C-CF₃ bonds can be calculated and compared with experimental data. Changes in the vibrational spectrum during a reaction can provide evidence for the formation of new bonds and the breaking of old ones, thus supporting a proposed reaction mechanism.
The combination of experimental spectroscopy and computational simulations provides a powerful approach to understanding the structure, reactivity, and transformation of complex molecules like this compound.
Chemical Transformations and Derivatization Strategies of 2,3 Dichloro 6 Fluorobenzotrifluoride
Modification of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is known for its high stability, which is a key attribute in many of its applications. tcichemicals.com However, under specific conditions, it can undergo transformations, offering a pathway to alternative functional groups.
Photohydrolysis of the Trifluoromethyl Moiety
While direct photohydrolysis of the trifluoromethyl group in 2,3-dichloro-6-fluorobenzotrifluoride has not been extensively detailed in publicly available literature, the photochemical behavior of related aromatic trifluoromethyl compounds provides insight into potential transformations. The photohydrolysis of aromatic trifluoromethyl groups can lead to the formation of a carboxylic acid group. This transformation is influenced by factors such as the substitution pattern on the aromatic ring and the reaction conditions, including pH. tcichemicals.com
For instance, studies on other trifluoromethyl-substituted aromatic compounds have shown that they can undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA). The yield of such reactions is highly dependent on the nature and position of other substituents on the aromatic ring. While the trifluoromethyl group is generally robust, its transformation represents a potential, albeit challenging, route for the functionalization of benzotrifluorides. tcichemicals.com
Functionalization of the Aromatic Ring via Halogen Transformations
The chlorine and fluorine atoms on the aromatic ring of this compound provide multiple sites for functionalization. The strong electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring, making the halogen substituents susceptible to displacement or participation in cross-coupling reactions. youtube.com
Cross-Coupling Reactions with Polyhalogenated Benzotrifluorides
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated benzotrifluorides are viable substrates for these transformations. The reactivity of the different halogen atoms can be exploited for selective functionalization.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. In the case of this compound, the chlorine atoms are expected to be more reactive than the fluorine atom in typical palladium-catalyzed cycles. libretexts.org The reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially when dealing with multiple halogen substituents. libretexts.orgharvard.edu While specific examples with this compound are not prevalent, the general principles of Suzuki-Miyaura coupling on chloro- and fluoro-substituted aromatics are well-established. libretexts.orgharvard.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org For this compound, this would involve the reaction of one of the chloro-substituents with a primary or secondary amine. This method is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The development of various generations of phosphine (B1218219) ligands has expanded the scope of this reaction to a wide range of aryl halides and amines under increasingly mild conditions. rsc.orgresearchgate.net
| Reaction Type | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Biarylphosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N (Aryl-Amine) | Synthesis of anilines and derivatives |
Further Halogen Exchange Reactions
The "Halex" (halogen exchange) reaction is an industrially significant process for the synthesis of fluoroaromatics, typically involving the displacement of a chlorine atom by fluoride (B91410). This nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups, such as the trifluoromethyl group present in this compound. The reaction is typically carried out at high temperatures using a fluoride salt like potassium fluoride in a polar aprotic solvent.
While the target molecule already contains a fluorine atom, the Halex process could potentially be applied to replace one or both of the chlorine atoms with fluorine, leading to di- or trifluoro-substituted benzotrifluorides. The specific regioselectivity would depend on the relative activation of the chlorine positions by the trifluoromethyl and existing fluorine substituents.
Synthetic Utility as a Building Block in Complex Molecule Synthesis
The chemical reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of complex molecules, particularly in the life sciences sector. nih.gov
For example, related compounds such as 2,3-dichlorobenzotrifluoride (B1294808) are known starting materials for the synthesis of agrochemicals like the herbicide Penoxsulam. google.com The synthetic routes often involve the transformation of the halogen and trifluoromethyl substituents to introduce the necessary functionalities for biological activity.
In the pharmaceutical field, derivatives like 2,6-dichloro-3-fluorobenzonitrile (B173952) serve as key intermediates. researchgate.netresearchgate.net This highlights the importance of the substitution pattern on the benzene (B151609) ring for the synthesis of targeted drug molecules. The ability to selectively functionalize the different halogen positions on the this compound core would allow for the creation of a library of compounds for screening and development in drug discovery programs.
The following table summarizes some of the potential synthetic applications of derivatives of the core structure:
| Starting Material Derivative | Transformation | Product Class | Potential End-Product Application |
|---|---|---|---|
| 2,3-Dichlorobenzotrifluoride | Sulfonation, amination, etc. | Benzenesulfonyl chlorides | Herbicides (e.g., Penoxsulam) google.com |
| 2,6-Dichloro-3-fluoroacetophenone | Haloform reaction, dehydration | Benzonitriles | Pharmaceutical intermediates researchgate.netresearchgate.net |
| This compound | Cross-coupling/Amination | Substituted anilines/biaryls | Pharmaceuticals, Agrochemicals nih.govresearchgate.net |
Emerging Research Avenues and Future Perspectives for Polyhalogenated Benzotrifluorides
Development of Greener Synthetic Methodologies for Fluorinated Compounds
The synthesis of organofluorine compounds has traditionally relied on methods that often involve hazardous reagents and harsh conditions, such as the Balz–Schiemann reaction or the use of elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). numberanalytics.comdovepress.comcas.cn Recognizing the environmental and safety concerns, the field is rapidly advancing toward greener alternatives. dovepress.comresearchgate.net These modern approaches prioritize the use of less toxic reagents, milder reaction conditions, waste minimization, and improved energy efficiency. numberanalytics.comresearchgate.net
The choice of solvent and fluorinating agent is also a key focus of green fluorine chemistry. Research has demonstrated successful fluorination reactions in environmentally benign solvents like water, Cyrene, and γ-valerolactone, which are viable alternatives to traditional polar aprotic solvents like DMF and DMSO. researchgate.netwpmucdn.com Furthermore, safer, solid-state electrophilic fluorinating reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor have been developed as alternatives to more hazardous traditional agents. numberanalytics.comresearchgate.net These reagents are more stable and easier to handle, contributing to a safer laboratory environment. researchgate.net Electrochemical fluorination is another promising green technique, offering a reagent-free method for introducing fluorine by using electricity to drive the reaction in the presence of a fluoride source. numberanalytics.com
Table 1: Comparison of Traditional vs. Greener Fluorination Methodologies
| Feature | Traditional Methodologies (e.g., Balz-Schiemann, Halex) | Emerging Greener Methodologies |
|---|---|---|
| Reagents | Often use highly toxic and corrosive substances like HF, SbF₃, and F₂ gas. dovepress.comcas.cn | Employ safer, less toxic agents (e.g., Selectfluor, NFSI) or reagent-free techniques. numberanalytics.comresearchgate.net |
| Conditions | Frequently require elevated temperatures and harsh conditions. dovepress.comcas.cn | Often proceed under mild conditions, including room temperature (e.g., photoredox catalysis). mdpi.comresearchgate.net |
| Solvents | Typically rely on volatile and toxic organic solvents. wpmucdn.com | Utilize environmentally benign solvents like water or bio-derived solvents (e.g., Cyrene). researchgate.netwpmucdn.com |
| Safety | High risks associated with explosive intermediates (diazonium salts) and hazardous reagents. dovepress.com | Significantly improved safety profile due to stable reagents and milder conditions. researchgate.net |
| Waste | Can generate substantial amounts of hazardous waste. numberanalytics.com | Designed to minimize waste and improve atom economy. numberanalytics.comsciencedaily.com |
Advanced Catalysis for Selective Functionalization of Polyhalogenated Systems
The precise functionalization of polyhalogenated aromatic compounds, which possess multiple reactive sites, presents a significant synthetic challenge. Advanced catalytic methods are crucial for achieving high selectivity, allowing for the modification of one specific position on the aromatic ring without disturbing the others. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision. libretexts.orgacs.org
Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of functional groups onto an aromatic core. sigmaaldrich.com The success of these reactions on complex substrates like polyhalogenated benzotrifluorides often depends on the careful selection of the palladium catalyst and, crucially, the associated ligands. sigmaaldrich.comrsc.org For instance, specific phosphine-based ligands can be used to control the reactivity and selectivity of the palladium center, directing the coupling to a desired halogenated site. sigmaaldrich.com These reactions can even be performed in greener solvent systems, such as water, by using surfactants to create micelles that facilitate the reaction. sigmaaldrich.com
Another frontier in this area is the direct C-H functionalization. rsc.orgrsc.org This strategy offers a more atom-economical approach by forming new bonds directly from a carbon-hydrogen bond, avoiding the need for pre-functionalization (e.g., converting a C-H to a C-halogen bond). rsc.org For polyhalogenated systems, this allows for functionalization at positions not occupied by a halogen, providing a complementary method to traditional cross-coupling. Catalysts, often based on palladium or nickel, are used to activate the C-H bond, making it susceptible to reaction with a coupling partner. rsc.orgnih.gov
Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | C-C | Pd(0) complex + Base libretexts.org |
| Heck Coupling | Alkene + Organohalide | C-C | Pd(0) complex + Base sigmaaldrich.com |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | C-C | Pd(0) complex + Copper(I) salt + Base sigmaaldrich.com |
| Buchwald-Hartwig Amination | Amine + Organohalide | C-N | Pd(0) complex + Base acs.orgsigmaaldrich.com |
Mechanistic Insights into Novel Reactivity Patterns of Dichloro-fluorobenzotrifluoride Analogs
Understanding the reaction mechanisms of polyhalogenated benzotrifluorides is fundamental to developing new synthetic methods and controlling reaction outcomes. The electronic properties of these molecules are complex, with the trifluoromethyl (-CF₃) group acting as a strong electron-withdrawing group, while the halogen atoms (Cl, F) contribute both inductive electron-withdrawing effects and resonance electron-donating effects.
In photoredox catalysis, the reaction mechanism often involves the generation of radical intermediates. mdpi.comnih.gov For example, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the substrate, leading to the formation of a radical cation or anion. mdpi.com This intermediate can then undergo further transformations, such as C-F or C-Cl bond cleavage, to generate aryl radicals that can be trapped by other reagents to form the desired product. nih.gov
The mechanism of palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three key steps:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the polyhalogenated benzotrifluoride (B45747), forming a high-valent palladium(II) intermediate. youtube.com The reactivity order for this step is typically C-I > C-Br > C-OTf > C-Cl, making the selective activation of a C-Cl bond in the presence of other halogens challenging but achievable with specialized catalysts. libretexts.org
Transmetalation : The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. youtube.com
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Recent research has also shed light on mechanisms for C-H functionalization. In some systems, electrophilic transition metal complexes can coordinate to the aromatic ring (π-coordination), which increases the acidity of benzylic C-H protons and facilitates their removal by a base (deprotonation). rsc.org This generates a carbanion that can then react with various electrophiles. rsc.org
Exploration of 2,3-Dichloro-6-fluorobenzotrifluoride and Related Scaffolds in Advanced Chemical Intermediates
Polyhalogenated benzotrifluorides, such as this compound and its isomers, are highly valuable building blocks in industrial chemistry. google.comresearchgate.net Their utility stems from the presence of multiple, differentially reactive sites on the aromatic ring, which allows for sequential and selective chemical modifications to build more complex molecules. They are particularly important as intermediates in the synthesis of agricultural products, such as herbicides. google.comepo.org
Patented processes describe the synthesis of various chlorobenzotrifluorides through the catalyzed replacement of nitro groups with chlorine. google.comepo.org For example, the chlorination of 4-chloro-3-nitrobenzotrifluoride (B52861) can yield 3,4-dichlorobenzotrifluoride, and the chlorination of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) can produce 3,4,5-trichlorobenzotrifluoride, both of which are key intermediates. google.comepo.org These transformations highlight the industrial-scale production of these scaffolds for further elaboration.
The strategic placement of chloro, fluoro, and trifluoromethyl groups on the benzotrifluoride scaffold allows chemists to fine-tune the properties of the final product. In the pharmaceutical sector, closely related structures serve as key intermediates. For instance, 2,6-dichloro-3-fluorobenzonitrile (B173952) is a useful intermediate for synthesizing pharmaceuticals, demonstrating the value of these halogenation patterns in drug discovery and development. researchgate.net The ability to selectively functionalize these scaffolds using the advanced catalytic methods described previously (Section 6.2) is what makes them powerful tools for accessing novel and effective active ingredients.
Table 3: Examples of Polyhalogenated Benzotrifluoride Intermediates and Their Applications
| Compound | Application/Use | Source Reference |
|---|---|---|
| 3,4-Dichlorobenzotrifluoride | Chemical intermediate for agricultural products (e.g., herbicides) | epo.orgresearchgate.net |
| 3,4,5-Trichlorobenzotrifluoride | Chemical intermediate for agricultural products | google.comepo.org |
| 4-Chlorobenzotrifluoride | Intermediate for crop protection chemicals, pharmaceuticals, and dyes | researchgate.net |
| 2,6-Dichloro-3-fluorobenzonitrile* | Intermediate for pharmaceuticals and plant protection agents | researchgate.net |
Note: A benzonitrile, but demonstrates the utility of the 2,6-dichloro-3-fluoro substitution pattern derived from related benzotrifluorides.
Q & A
Q. What are the common synthetic routes for preparing 2,3-Dichloro-6-fluorobenzotrifluoride, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation of a benzotrifluoride precursor. For example, fluorination via nucleophilic aromatic substitution (using KF or CsF in polar aprotic solvents like DMF) followed by chlorination with reagents like Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (40–80°C). Key parameters include stoichiometry, reaction time, and catalyst choice. For instance, excess chlorinating agents may lead to overhalogenation, reducing regioselectivity. Purification via fractional distillation or column chromatography (hexane/EtOAc) is critical to isolate the target compound .
Q. How is this compound characterized to confirm its molecular structure?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 to -80 ppm for CF₃ groups; -100 to -120 ppm for aromatic F).
- ¹³C NMR : Confirms trifluoromethyl (C-F₃, δ ~ 120–125 ppm) and chloro/fluoro substitution patterns.
- GC-MS : Verifies molecular ion peaks (m/z ~ 232–235 for C₇Cl₂F₄) and fragmentation patterns.
- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹). Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed to avoid undesired isomers?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG) that directs electrophilic substitution to meta positions. To optimize:
- Use directing groups (e.g., temporary protecting groups) to block competing reaction sites.
- Employ Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states favoring the 2,3-dichloro-6-fluoro configuration.
- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to halt reactions before isomerization occurs .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting or MS fragments) may arise from impurities, solvent interactions, or tautomerism. To resolve:
- Repetition under anhydrous conditions : Eliminate solvent interference (e.g., D₂O exchange for -OH impurities).
- 2D NMR (COSY, HSQC) : Assign coupling networks and confirm connectivity.
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles near -CF₃ groups).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
Q. How do thermodynamic stability and substituent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The -CF₃ group increases electron deficiency, reducing aromatic ring reactivity in Suzuki-Miyaura couplings. To enhance reactivity:
- Use Pd catalysts with strong σ-donor ligands (e.g., SPhos or XPhos) to stabilize oxidative addition intermediates.
- Pre-functionalize the substrate with boronates via directed ortho-metalation (DoM) under cryogenic conditions (-78°C).
- Assess thermal stability via differential scanning calorimetry (DSC) to avoid decomposition above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
